molecular formula C14H20ClNO3 B1439584 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride CAS No. 1185303-05-2

3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride

Cat. No.: B1439584
CAS No.: 1185303-05-2
M. Wt: 285.76 g/mol
InChI Key: IAXBLRQXUNSSTP-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety via a propoxy linker. This compound is often used in research settings due to its unique chemical properties and potential biological activities.

Scientific Research Applications

3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride typically involves the following steps:

    Formation of the Propoxy Linker: The initial step involves the reaction of 3-hydroxybenzoic acid with 1-bromopropane to form 3-(propoxy)benzoic acid.

    Introduction of the Pyrrolidine Ring: The next step involves the nucleophilic substitution reaction between 3-(propoxy)benzoic acid and pyrrolidine, resulting in the formation of 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoic acid moiety are believed to play key roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyrrolidin-1-YL-propoxy)-benzaldehyde: This compound shares a similar structure but has an aldehyde group instead of a carboxylic acid.

    3-(3-Pyrrolidin-1-YL-propoxy)-propanoic acid: This compound has a propanoic acid moiety instead of a benzoic acid.

Uniqueness

3-(3-Pyrrolidin-1-YL-propoxy)-benzoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring, propoxy linker, and benzoic acid moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research purposes.

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylpropoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15;/h3,5-6,11H,1-2,4,7-10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXBLRQXUNSSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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